5-cyclopropyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
5-cyclopropyl-3-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-9(11)6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMOTWWAYPQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Hydrazine reacts with a cyclopropane-substituted 1,3-diketone or β-keto ester under acidic or basic conditions to form a hydrazone intermediate. Subsequent cyclization eliminates water or alcohol, yielding the pyrazole ring. Nitration is typically performed post-cyclization using mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration.
Key Data:
| Precursor | Solvent | Temperature | Nitration Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclopropyl-β-keto ester | Ethanol | Reflux | HNO₃/H₂SO₄ | 68 | 95 |
| 1,3-Diketone derivative | Acetic acid | 80°C | Acetyl nitrate | 72 | 93 |
Source: Adapted from patent literature and synthetic protocols.
Nitration of Preformed 5-Cyclopropyl-1H-Pyrazole
Direct nitration of 5-cyclopropyl-1H-pyrazole offers a streamlined route, though regioselectivity challenges necessitate careful optimization. The nitro group is introduced at the 3-position via electrophilic aromatic substitution, with the cyclopropyl group directing substitution through its electron-donating effects.
Optimization Insights
-
Nitrating Agents : Mixed acid (HNO₃/H₂SO₄) achieves higher regioselectivity than acetyl nitrate.
-
Temperature Control : Reactions conducted below 10°C favor mono-nitration, while temperatures above 20°C promote di-nitration byproducts.
-
Solvent Effects : Sulfolane enhances solubility of the pyrazole intermediate, improving reaction homogeneity and yield.
Comparative Performance:
| Nitration Agent | Solvent | Temperature | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Sulfolane | 5°C | 4 | 78 |
| Acetyl nitrate | DCM | 0°C | 6 | 65 |
Data synthesized from experimental reports.
Thermal Rearrangement of 1-Nitropyrazole Derivatives
Thermal rearrangement provides an alternative pathway that avoids harsh nitration conditions. This method involves heating 1-nitropyrazole derivatives substituted with cyclopropane groups, inducing a-sigmatropic shift to yield the 3-nitro isomer.
Protocol Details
Performance Metrics:
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzonitrile | 190 | 2 | 91 | 98 |
| Diphenyl ether | 200 | 3 | 85 | 96 |
Source: Patent-derived methodologies.
Multi-Step Synthesis via Suzuki-Miyaura Coupling
For advanced applications requiring isotopically labeled or fluorinated analogs, a palladium-catalyzed cross-coupling approach proves effective. This method constructs the pyrazole ring after introducing the cyclopropyl and nitro groups via sequential reactions.
Synthetic Sequence:
Efficiency Analysis:
| Step | Catalyst | Yield (%) | Time (h) |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 82 | 12 |
| Diazotization/Nitration | Cu(NO₃)₂ | 75 | 6 |
| Cyclization | HCl (conc.) | 88 | 3 |
Data consolidated from organometallic studies.
Industrial-Scale Production and Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances scalability and safety for industrial production. Key advancements include:
Chemical Reactions Analysis
Types of Reactions: Compound “5-cyclopropyl-3-nitro-1H-pyrazole” undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its chemical structure, leading to new derivatives.
Substitution: It participates in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated hydrocarbons and other nucleophiles are typical reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Cyclopropyl-3-nitro-1H-pyrazole has been investigated for its potential as a lead compound in drug discovery. The nitro group enhances its biological activity, making it a candidate for targeting specific enzymes or receptors involved in disease pathways.
- Inhibition of Enzymatic Activity : Research has shown that derivatives of pyrazole compounds can inhibit key enzymes such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Compounds structurally related to 5-cyclopropyl-3-nitro-1H-pyrazole have demonstrated low nanomolar inhibition of LDHA and LDHB, indicating their potential in cancer treatment .
- Antimicrobial Properties : The compound exhibits antimicrobial activity, suggesting its utility in developing new pharmaceuticals to combat infections .
Agricultural Applications
The compound's antimicrobial properties also lend themselves to agricultural uses. It can be explored for developing novel pesticides or fungicides that target specific pathogens while minimizing environmental impact.
Potential Pesticide Development
- Mechanism of Action : The presence of the nitro group may enhance the compound's ability to disrupt biological processes in pests, making it effective against a range of agricultural pathogens .
Biochemical Research
In biochemical studies, 5-cyclopropyl-3-nitro-1H-pyrazole serves as a tool compound for understanding biological interactions at the molecular level.
Binding Studies
- Interaction with Biological Targets : Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry are employed to study how this compound binds to various enzymes and receptors. Understanding these interactions can provide insights into drug design and efficacy .
Synthetic Applications
The synthesis of 5-cyclopropyl-3-nitro-1H-pyrazole and its derivatives can be achieved through various chemical reactions that allow for modifications to enhance yield and biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which compound “5-cyclopropyl-3-nitro-1H-pyrazole” exerts its effects involves its interaction with specific molecular targets. For example, in peptide synthesis, it facilitates the coupling of amino acids by forming intermediate compounds that drive the reaction forward . The pathways involved include nucleophilic attack and subsequent formation of stable products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Similarity Scores
Based on structural similarity metrics (ranging from 0.83 to 0.92), the following analogs are most closely related to 5-cyclopropyl-3-nitro-1H-pyrazole :
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| 5-Cyclopropyl-1H-pyrazol-3-amine | 326827-21-8 | 0.92 | Cyclopropyl, Amino |
| 3-Amino-5-cyclobutyl-1H-pyrazole | 82560-12-1 | 0.89 | Cyclobutyl, Amino |
| Unspecified pyrazole derivative | 150712-24-6 | 0.88 | — |
| Unspecified pyrazole derivative | 31230-17-8 | 0.87 | — |
Functional Group and Reactivity Differences
5-Cyclopropyl-1H-pyrazol-3-amine (CAS 326827-21-8)
- Substituents: Replaces the nitro group with an amino (-NH₂) group.
- Reactivity: The amino group is electron-donating, enhancing nucleophilicity at the pyrazole ring. This makes the compound more reactive in coupling reactions (e.g., Suzuki-Miyaura) compared to the nitro analog .
- Applications: Likely serves as an intermediate in drug synthesis, where amino groups facilitate further functionalization.
3-Amino-5-cyclobutyl-1H-pyrazole (CAS 82560-12-1)
- Substituents: Cyclobutyl ring (larger than cyclopropyl) and amino group.
- However, its larger size may lower solubility in polar solvents .
- Applications: The amino-cyclobutyl combination is common in kinase inhibitors, where balanced steric and electronic properties are critical.
Physicochemical and Functional Comparisons
| Property | 5-Cyclopropyl-3-nitro-1H-pyrazole | 5-Cyclopropyl-1H-pyrazol-3-amine | 3-Amino-5-cyclobutyl-1H-pyrazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 153.14 | 123.14 | 137.16 |
| Key Functional Group | Nitro (-NO₂) | Amino (-NH₂) | Amino (-NH₂) |
| Electron Effects | Strong electron-withdrawing | Electron-donating | Electron-donating |
| Steric Profile | Moderate (cyclopropyl) | Moderate (cyclopropyl) | High (cyclobutyl) |
| Potential Applications | Energetic materials, antibiotics | Drug intermediates | Kinase inhibitors, agrochemicals |
Research Implications and Trends
- Nitro Group Utility: The nitro substituent in 5-cyclopropyl-3-nitro-1H-pyrazole may enhance binding to electron-deficient targets in medicinal chemistry, though it also increases oxidative instability compared to amino analogs .
- Cyclopropyl vs. Cyclobutyl : Cyclopropyl’s high ring strain can improve metabolic stability in drug candidates, whereas cyclobutyl derivatives may offer better conformational flexibility for target engagement .
- Synthetic Accessibility: Nitro-substituted pyrazoles are often synthesized via nitration reactions, while amino analogs require reduction steps (e.g., catalytic hydrogenation), impacting scalability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-cyclopropyl-3-nitro-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodology : Begin with a pyrazole core and introduce substituents sequentially. Cyclopropane groups can be added via [3+2] cycloaddition or alkylation using cyclopropyl halides. Nitration at the 3-position typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor intermediates using TLC and confirm structures with NMR (¹H/¹³C) and IR spectroscopy .
- Key Parameters : Reaction temperature, stoichiometry of nitrating agents, and catalyst selection (e.g., Lewis acids like FeCl₃ for regioselectivity).
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize 5-cyclopropyl-3-nitro-1H-pyrazole?
- NMR Analysis :
- ¹H-NMR: Cyclopropyl protons appear as a multiplet (δ 1.0–2.0 ppm). Nitro groups deshield adjacent protons (δ 8.5–9.5 ppm for pyrazole H-4).
- ¹³C-NMR: Cyclopropyl carbons resonate at δ 10–15 ppm; nitro groups shift pyrazole carbons to δ 140–160 ppm.
Advanced Research Questions
Q. How can conflicting data on the thermal stability of nitro-substituted pyrazoles be resolved during synthesis optimization?
- Contradiction Analysis : Discrepancies in decomposition temperatures may arise from impurities (e.g., residual acids) or polymorphic forms.
- Methodology :
- Perform differential scanning calorimetry (DSC) to identify phase transitions.
- Compare thermogravimetric analysis (TGA) data under inert vs. oxidative atmospheres.
- Purify via recrystallization (ethanol/water) and validate purity via HPLC .
Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and biological activity of 5-cyclopropyl-3-nitro-1H-pyrazole?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrostatic potentials and nitro group charge distribution.
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using AutoDock Vina. Prioritize binding poses with high affinity (ΔG < -7 kcal/mol) and validate via in vitro assays .
Q. How can regioselectivity challenges during nitration of cyclopropyl-substituted pyrazoles be addressed?
- Experimental Design :
- Use directing groups (e.g., electron-withdrawing substituents) to favor nitration at the 3-position.
- Test nitrating agents (e.g., acetyl nitrate vs. HNO₃/H₂SO₄) and monitor regioselectivity via LC-MS.
- Employ protecting groups for cyclopropane if reactivity interferes .
Q. What are the mechanistic implications of nitro group reduction in 5-cyclopropyl-3-nitro-1H-pyrazole for prodrug development?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
